molecular formula C21H16N4O2 B14982521 3-(1H-tetrazol-1-yl)phenyl diphenylacetate

3-(1H-tetrazol-1-yl)phenyl diphenylacetate

Cat. No.: B14982521
M. Wt: 356.4 g/mol
InChI Key: GSVCUSXSGKKBLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1H-1,2,3,4-Tetrazol-1-yl)phenyl 2,2-diphenylacetate is a complex organic compound that features a tetrazole ring attached to a phenyl group, which is further connected to a diphenylacetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-1,2,3,4-tetrazol-1-yl)phenyl 2,2-diphenylacetate typically involves the formation of the tetrazole ring followed by esterification. One common method for synthesizing tetrazoles is the reaction of nitriles with sodium azide in the presence of a catalyst such as zinc salts . The reaction proceeds readily in water, making it an environmentally friendly approach.

For the esterification step, the phenyl tetrazole derivative can be reacted with diphenylacetic acid in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to form the ester bond .

Industrial Production Methods

Industrial production of this compound would likely involve continuous flow reactors to ensure high yields and consistent quality. The use of microwave-assisted synthesis can also be employed to accelerate the reaction rates and improve the overall efficiency .

Chemical Reactions Analysis

Types of Reactions

3-(1H-1,2,3,4-Tetrazol-1-yl)phenyl 2,2-diphenylacetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3-(1H-1,2,3,4-tetrazol-1-yl)phenyl 2,2-diphenylacetate involves its interaction with specific molecular targets and pathways. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing it to interact with enzymes and receptors in a similar manner. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1H-1,2,3,4-Tetrazol-1-yl)phenyl 2,2-diphenylacetate is unique due to the combination of the tetrazole ring, phenyl group, and diphenylacetate moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C21H16N4O2

Molecular Weight

356.4 g/mol

IUPAC Name

[3-(tetrazol-1-yl)phenyl] 2,2-diphenylacetate

InChI

InChI=1S/C21H16N4O2/c26-21(27-19-13-7-12-18(14-19)25-15-22-23-24-25)20(16-8-3-1-4-9-16)17-10-5-2-6-11-17/h1-15,20H

InChI Key

GSVCUSXSGKKBLT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)OC3=CC=CC(=C3)N4C=NN=N4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.